molecular formula C17H22N2O3S B2591993 9-(piperidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 898438-51-2

9-(piperidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

Cat. No.: B2591993
CAS No.: 898438-51-2
M. Wt: 334.43
InChI Key: BUQVPYCNCMXRIY-UHFFFAOYSA-N
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Description

9-(Piperidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a bicyclic heterocyclic compound featuring a pyrido[3,2,1-ij]quinolinone core modified with a piperidin-1-ylsulfonyl group at position 7. The compound shares structural similarities with other pyrido/pyrroloquinolinone derivatives but is distinguished by its unique substitution pattern, which may confer selective biological activity .

Properties

IUPAC Name

7-piperidin-1-ylsulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c20-16-7-6-14-12-15(11-13-5-4-10-19(16)17(13)14)23(21,22)18-8-2-1-3-9-18/h11-12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQVPYCNCMXRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(piperidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, continuous flow reactors, and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

9-(piperidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

9-(piperidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(piperidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituent(s) Biological Activity IC50/EC50
Target Compound Pyrido[3,2,1-ij]quinolinone 9-(Piperidin-1-ylsulfonyl) Under investigation N/A
9-(Benzodioxole-piperazine-sulfonyl) Pyrido[3,2,1-ij]quinolinone 9-(Piperazine-benzodioxole) Not reported N/A
Hybrid Hydropyrroloquinolinone Pyrrolo[3,2,1-ij]quinolinone C6,8,9 substituents FXa/FXIa inhibition 2–3.68 µM
Copper Complex C6 Pyrido[3,2,1-ij]quinolinone Cycloheptyliminomethyl-Cu Anticancer (K562 cells) Not quantified
DPQA Pyrido[3,2,1-ij]quinolinone Dicyanovinyl-acrylate Cysteine detection LOD: 4.1 nM
Table 2: Physicochemical Properties
Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~365 g/mol 1.8 1 5
6-(Piperazinylmethyl) Analog 283 g/mol 1.2 1 4
Hybrid Hydropyrroloquinolinone ~400 g/mol 2.5 0 6
DPQA ~350 g/mol 2.0 0 7

Research Findings and Implications

  • Anticoagulant Potential: The target compound’s sulfonyl-piperidine group may improve selectivity for coagulation factors compared to pyrroloquinolinones, which exhibit broader protease inhibition .
  • Solubility vs. Bioavailability : The sulfonyl group enhances aqueous solubility over trifluoromethyl () or alkyl-substituted analogs but may limit membrane permeability .
  • Synthetic Flexibility: The pyrido[3,2,1-ij]quinolinone core allows diverse substitutions (e.g., sulfonamides, amines, acrylates), enabling tailored applications in drug development and chemical biology .

Biological Activity

The compound 9-(piperidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure

The compound's structure can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

Research indicates that compounds similar to this compound may act as opioid receptor antagonists . These receptors are crucial in modulating pain and emotional responses. The sulfonamide group enhances the compound's ability to interact with biological targets effectively.

Anticancer Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies showed that related compounds inhibited the growth of human breast cancer cells with IC50 values comparable to established drugs like Olaparib .
  • The mechanism involved the inhibition of poly (ADP-ribose) polymerase (PARP) activity, leading to increased apoptosis in cancer cells .
CompoundIC50 (μM)Mechanism of Action
This compoundTBDPARP Inhibition
Olaparib57.3PARP Inhibition

Neurological Effects

The compound also shows promise in treating neurological disorders:

  • It may modulate neurotransmitter systems by acting on serotonin and dopamine receptors , potentially alleviating symptoms associated with schizophrenia and depression .
  • Studies suggest that such compounds can reduce extrapyramidal side effects commonly associated with antipsychotic medications by targeting multiple receptors simultaneously .

Case Study 1: Cancer Treatment

A study involving a series of sulfonamide derivatives demonstrated their efficacy against various cancer cell lines. The tested compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM over a 72-hour treatment period.

Case Study 2: Neurological Disorders

In a preclinical trial assessing the effects of similar compounds on rodent models of anxiety and depression, administration led to notable behavioral improvements compared to control groups. These findings support the potential use of such compounds in therapeutic settings for mood disorders.

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